(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone
Description
The compound "(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone" is a structurally complex molecule featuring:
- A benzodioxepin moiety: A seven-membered oxygen-containing heterocycle fused to a benzene ring.
- An epoxide (oxirane) group: A three-membered cyclic ether known for high reactivity due to ring strain.
- Substituted aryl ketone: A methoxyphenyl group with a benzyloxy substituent at the 2-position.
Its molecular formula is C₂₆H₂₄O₅, with a molecular weight of 416.47 g/mol.
Properties
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(4-methoxy-2-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-28-19-9-10-20(22(15-19)31-16-17-6-3-2-4-7-17)24(27)26-25(32-26)18-8-11-21-23(14-18)30-13-5-12-29-21/h2-4,6-11,14-15,25-26H,5,12-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZGXRQMRWGKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2C(O2)C3=CC4=C(C=C3)OCCCO4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone typically involves multiple steps:
Formation of the benzyloxy-4-methoxyphenyl precursor: : This step may involve the alkylation of 4-methoxyphenol with benzyl bromide under basic conditions.
Construction of the benzo[b][1,4]dioxepin ring: : This cyclic ether can be synthesized through cyclization reactions involving appropriate diol and halo-compounds.
Epoxidation: : The creation of the epoxide ring often involves oxidation reactions using peracids such as m-chloroperbenzoic acid.
Coupling reactions: : The final step typically includes a coupling reaction between the benzyloxy-4-methoxyphenyl precursor and the epoxide derivative under suitable conditions like the presence of a base.
Industrial Production Methods
For large-scale industrial production, optimizing the yield and purity of this compound is crucial. Employing continuous flow chemistry and automated processes ensures the scalability and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction of the epoxide ring can yield diol compounds.
Substitution: : Nucleophilic or electrophilic substitutions can modify the benzyloxy or methoxy groups.
Common Reagents and Conditions
Oxidizing agents: : Peracids such as m-chloroperbenzoic acid.
Reducing agents: : LiAlH4 or other suitable hydride donors.
Bases: : NaOH, KOH for substitution and coupling reactions.
Major Products
Oxidized derivatives: : From oxidation reactions.
Diol compounds: : Resulting from reduction of the epoxide.
Substituted phenyl compounds: : From substitution reactions at benzyloxy or methoxy groups.
Scientific Research Applications
The multifaceted structure of (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone makes it invaluable in numerous research fields:
Chemistry: : As a precursor for complex organic synthesis and as a model compound in reaction mechanism studies.
Biology: : In studying enzyme-substrate interactions due to its multiple functional groups.
Industry: : As an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
The compound's reactive epoxide moiety enables it to interact with nucleophiles in biological systems, potentially forming covalent bonds with proteins and nucleic acids. This interaction can inhibit the activity of enzymes and other macromolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)(4-methoxyphenyl)methanone (CAS 123769-39-1)
- Molecular Formula : C₁₇H₁₆O₄
- Molecular Weight : 284.30 g/mol
- Structural Differences :
- Lacks the benzyloxy group at the 2-position of the phenyl ring.
- Absence of the epoxide moiety.
- Implications :
- Reduced steric hindrance and lipophilicity compared to the target compound due to the missing benzyloxy group.
- Higher chemical stability due to the absence of the reactive epoxide ring.
- Source : This compound is cataloged as a commercial chemical entity but lacks detailed experimental data .
3,4-Dihydro-2H-1,4-benzoxazin-3-one
- Molecular Formula: C₈H₇NO₂
- Molecular Weight : 149.15 g/mol
- Structural Differences: Contains a benzoxazinone core (a six-membered lactam fused to a benzene ring) instead of a benzodioxepin.
- Implications: Polar nature due to the lactam group, contrasting with the lipophilic benzodioxepin and benzyloxy substituents in the target compound. Potential for distinct reactivity (e.g., nucleophilic attack at the lactam carbonyl vs. epoxide ring-opening).
- Source: Classified as a benzoxazinone derivative with relevance in agrochemical and pharmaceutical research .
Hypothetical Epoxide-Containing Analogues
- Reactivity : Epoxides are prone to nucleophilic ring-opening reactions, which could be exploited in drug design (e.g., covalent inhibitors) or polymer crosslinking.
- Stability : Susceptibility to hydrolysis under acidic or basic conditions, necessitating stabilization strategies (e.g., steric shielding).
Structural and Functional Group Analysis
Implications for Research and Development
- Synthetic Challenges : The target compound’s benzyloxy and epoxide groups may complicate synthesis (e.g., regioselective epoxidation, benzyloxy deprotection).
- Biological Potential: Epoxides in natural products (e.g., taxol) are associated with antitumor activity, suggesting the target compound could be explored for similar applications .
- Material Science: Epoxide-containing aromatic ketones may serve as monomers for epoxy resins or photoactive materials.
Biological Activity
The compound (2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The structure includes:
- A benzyloxy group,
- A methoxy group,
- An oxirane moiety,
- A dihydrobenzo[d][1,4]dioxepin scaffold.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, research on related compounds has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and death.
Case Study:
A study exploring the effects of benzofuran derivatives (related to the compound ) demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. The compound suppressed cell migration and invasion by downregulating integrin α7 and inhibiting epithelial-mesenchymal transition (EMT) markers such as vimentin and MMP9 .
| Compound | Cell Line | Mechanism | Key Findings |
|---|---|---|---|
| Benzofuran derivative | Huh7 (HCC) | Downregulation of integrin α7 | Inhibited migration, induced E-cadherin expression |
| Related compound | PLC/PRF/5 (HCC) | EMT inhibition | Reduced MMP9 expression |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of compounds similar to the one discussed. Research has highlighted that certain derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases such as Parkinson's disease.
Case Study:
A recent study identified a derivative with potent MAO-B inhibitory activity (IC50 = 0.062 µM), indicating its potential for neuroprotection. The compound also exhibited significant antioxidant properties and was shown to protect neuronal cells from oxidative stress .
| Compound | MAO-B Inhibition IC50 | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivative | 0.062 µM | ORAC = 2.27 Trolox equivalent | Good neuroprotection |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
- Modulation of Signaling Pathways: Compounds can alter signaling pathways related to cell survival, apoptosis, and inflammation.
- Interaction with Receptors: The presence of specific functional groups allows for interaction with various biological receptors, enhancing therapeutic efficacy.
Q & A
Q. What synthetic strategies are recommended for constructing the benzodioxepin moiety in this compound?
Methodological Answer: The benzodioxepin ring can be synthesized via nucleophilic aromatic substitution using trichlorotriazine intermediates. For example, coupling 4-methoxyphenol with trichlorotriazine under basic conditions (e.g., sodium methoxide) forms ether linkages, followed by cyclization with diols or epoxide precursors . Lithium hydroxide in THF effectively deprotonates phenolic hydroxyl groups for subsequent acylation steps, as demonstrated in analogous methanone syntheses with 90% yields .
Q. How should researchers purify the target compound to ensure high purity?
Methodological Answer: Recrystallization in ethanol or ethyl acetate/hexane mixtures is optimal for removing impurities. For instance, 2,4-di(4-methoxybenzoyl)oxyacetophenone was purified via ethanol recrystallization, achieving >98% purity confirmed by melting point analysis and HPLC . For polar byproducts, gradient silica gel chromatography (dichloromethane/methanol) is advised.
Q. What spectroscopic methods validate the structure of this compound?
Methodological Answer: ¹H NMR and ¹³C NMR are critical for assigning aromatic proton environments and carbonyl groups. High-resolution EI-MS confirms molecular weight, while IR spectroscopy identifies functional groups like benzyl ethers (∼1250 cm⁻¹) and epoxides (∼850 cm⁻¹). For example, 7-Ethylylxyloxy-2-(4-methoxyphenyl)-4-oxo-4H-benzopyran was characterized using these techniques .
Advanced Research Questions
Q. How can the stereochemistry of the epoxide group be unambiguously determined?
Methodological Answer: Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while X-ray crystallography provides definitive stereochemical assignment. For epoxides, coupling constants (J ≈ 2–4 Hz in ¹H NMR) and NOESY correlations distinguish cis/trans configurations . Computational modeling (DFT) further predicts preferred conformers .
Q. What strategies optimize regioselectivity in the epoxidation step?
Methodological Answer: Sharpless asymmetric epoxidation conditions (Ti(OiPr)₄, chiral tartrate ligands, tert-butyl hydroperoxide) achieve >90% enantiomeric excess. Kinetic studies via in situ FTIR monitor reaction progress, while solvent polarity (e.g., dichloromethane) stabilizes transition states .
Q. How are conflicting NMR data resolved for methoxyphenyl substituents?
Methodological Answer: Variable-temperature NMR (VT-NMR) reduces signal splitting caused by rotational isomerism. For para-substituted methoxyphenyl groups, symmetrical splitting in ¹³C NMR and distinct EI-MS fragmentation patterns (e.g., McLafferty rearrangements) confirm substitution patterns .
Q. What catalytic systems enhance acylation of sterically hindered phenolic groups?
Methodological Answer: DMAP (4-dimethylaminopyridine) with triethylamine in dichloromethane improves acylation efficiency for hindered phenols. Lithium hydroxide in THF is preferred for less hindered systems, achieving 90% yields in analogous syntheses .
Experimental Design & Data Analysis
Q. How to design a kinetic study for benzyloxy deprotection under hydrogenolysis?
Methodological Answer: Use Pd/C (10% w/w) in ethanol under hydrogen pressure (3–5 atm). Monitor reaction progress via GC-MS or TLC, calculating rate constants from pseudo-first-order plots. Activation energies are derived via Arrhenius equations .
Q. What forced degradation studies assess oxidative stability of the methanone core?
Methodological Answer: Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Analyze degradation products via LC-MS/MS, identifying quinone derivatives or epoxide ring-opening products. Cross-validate with DFT-calculated bond dissociation energies (BDEs) .
Q. How to evaluate metabolic stability of the benzodioxepin-epoxide moiety?
Methodological Answer: Incubate with rat liver microsomes and NADPH cofactor. Quantify dihydrodiol metabolites (epoxide hydrolysis products) using LC-MS/MS with deuterated internal standards. Compare half-lives to structurally related compounds .
Key Data from Evidence
| Parameter | Example from Literature | Reference |
|---|---|---|
| Recrystallization yield | 90% (ethanol) | |
| Epoxidation enantiomeric excess | >90% (Sharpless conditions) | |
| NMR purity confirmation | >98% (¹H/¹³C NMR, EI-MS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
